molecular formula C15H14N2O B096376 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one CAS No. 17049-55-7

5-methyl-2-(4-methylphenyl)-1H-indazol-3-one

Cat. No. B096376
CAS RN: 17049-55-7
M. Wt: 238.28 g/mol
InChI Key: CDGCHPSQYGKSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(4-methylphenyl)-1H-indazol-3-one, also known as MI-1, is a synthetic compound that belongs to the indazolone family. It has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme MDM2, which plays a critical role in regulating the tumor suppressor protein p53. In

Mechanism of Action

5-methyl-2-(4-methylphenyl)-1H-indazol-3-one exerts its anti-cancer effects by inhibiting the activity of MDM2, which is responsible for the degradation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 levels, which in turn induces apoptosis in cancer cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to inhibit the activity of other proteins involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been shown to be highly selective for cancer cells that overexpress MDM2, while sparing normal cells. It has been found to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its high selectivity for cancer cells that overexpress MDM2, which reduces the risk of toxicity to normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to be effective at low concentrations, which reduces the risk of side effects. However, one of the limitations of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. One area of interest is the development of more potent and selective analogs of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. Another area of interest is the investigation of the potential of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one with other anti-cancer agents is an area of active research. Finally, the development of novel drug delivery systems for 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one could improve its efficacy and reduce the risk of side effects.

Synthesis Methods

The synthesis of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one involves the reaction of 2-aminobenzophenone with 4-methylbenzoyl chloride in the presence of a base, followed by a cyclization reaction with methyl iodide. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been extensively studied for its anti-cancer properties. It has been shown to selectively induce apoptosis in cancer cells that overexpress MDM2, while sparing normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

properties

CAS RN

17049-55-7

Product Name

5-methyl-2-(4-methylphenyl)-1H-indazol-3-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1H-indazol-3-one

InChI

InChI=1S/C15H14N2O/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(2)5-8-14(13)16-17/h3-9,16H,1-2H3

InChI Key

CDGCHPSQYGKSSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C

synonyms

1,2-Dihydro-5-methyl-2-(p-tolyl)-3H-indazol-3-one

Origin of Product

United States

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